molecular formula C40H58Cl2N4 B1258386 Bisdequalinium chloride CAS No. 52951-36-7

Bisdequalinium chloride

Cat. No.: B1258386
CAS No.: 52951-36-7
M. Wt: 665.8 g/mol
InChI Key: ZTPJEWMQRZXADZ-UHFFFAOYSA-N
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Description

Bisdequalinium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is structurally characterized by two aminoquinaldinium rings connected by a long hydrophobic hydrocarbon chain. This compound is used as an antiseptic and disinfectant in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisdequalinium chloride involves the reaction of decamethylene dibromide with 4-aminoquinaldine in the presence of a base. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromide ions are replaced by the quinaldinium groups. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different antimicrobial properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bisdequalinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of bisdequalinium chloride is attributed to its interaction with the bacterial cytoplasmic membrane. It disrupts membrane integrity, leading to increased permeability and leakage of cellular contents. This compound also interferes with protein synthesis by denaturing ribosomal proteins and precipitating nucleic acids. Additionally, this compound has been shown to inhibit certain kinases and modulate ion channels, contributing to its broad-spectrum activity .

Comparison with Similar Compounds

Uniqueness: Bisdequalinium chloride stands out due to its dual quinaldinium structure, which enhances its antimicrobial efficacy and allows for a broader range of applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

52951-36-7

Molecular Formula

C40H58Cl2N4

Molecular Weight

665.8 g/mol

IUPAC Name

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene;dichloride

InChI

InChI=1S/C40H56N4.2ClH/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;;/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H

InChI Key

ZTPJEWMQRZXADZ-UHFFFAOYSA-N

SMILES

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.[Cl-].[Cl-]

Canonical SMILES

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.[Cl-].[Cl-]

Synonyms

is-dequalinium
bisdequalinium
bisdequalinium bromide
bisdequalinium chloride
bisdequalinium diacetate
bisdequalinium dibromide
bisdequalinium dichloride
N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate
N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride)
Salvisol
Salvizol

Origin of Product

United States

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